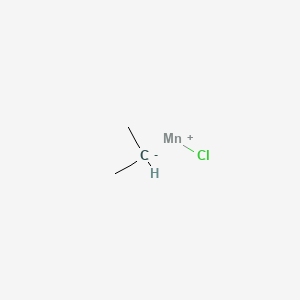
chloromanganese(1+);propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromanganese(1+);propane is a compound that consists of a manganese ion with a +1 charge coordinated to a chlorine atom and a propane molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloromanganese(1+);propane typically involves the reaction of manganese with chlorine gas in the presence of propane. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed at elevated temperatures to facilitate the interaction between manganese and chlorine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors where manganese and chlorine gas are introduced in a controlled manner. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through various techniques, including distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromanganese(1+);propane undergoes several types of chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Chlorine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state manganese compounds, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
Chloromanganese(1+);propane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mécanisme D'action
The mechanism by which chloromanganese(1+);propane exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can enhance reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromanganese(2+)
- Chloromanganese(3+)
- Chloropropane
Uniqueness
Chloromanganese(1+);propane is unique due to its specific oxidation state and coordination environment. Unlike chloromanganese(2+) and chloromanganese(3+), the +1 oxidation state of manganese in this compound provides distinct redox properties that are advantageous in certain catalytic and material applications. Additionally, the presence of propane as a ligand offers unique steric and electronic effects that differentiate it from other manganese-chlorine compounds.
Propriétés
Numéro CAS |
105486-13-3 |
|---|---|
Formule moléculaire |
C3H7ClMn |
Poids moléculaire |
133.48 g/mol |
Nom IUPAC |
chloromanganese(1+);propane |
InChI |
InChI=1S/C3H7.ClH.Mn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JYPNFBVPUORTFI-UHFFFAOYSA-M |
SMILES canonique |
C[CH-]C.Cl[Mn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


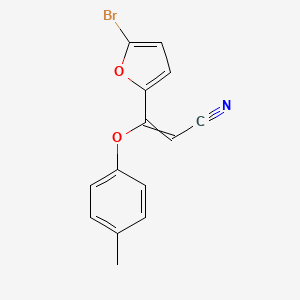

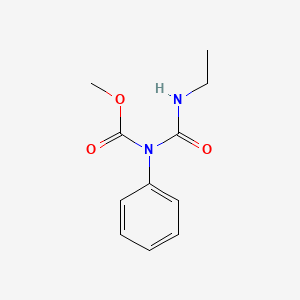

![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
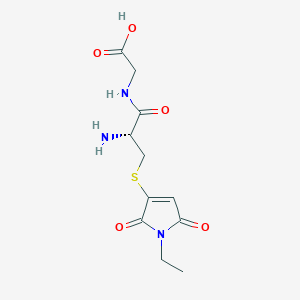
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
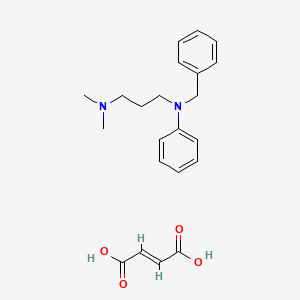

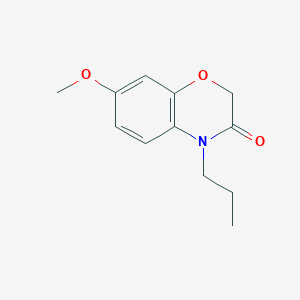
![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
